molecular formula C7H5BrN2O B2835793 7-Bromo-1H-indazol-5-ol CAS No. 1512720-83-0

7-Bromo-1H-indazol-5-ol

Cat. No.: B2835793
CAS No.: 1512720-83-0
M. Wt: 213.034
InChI Key: ZEMGQGFUMYTDTQ-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For example, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .

Molecular Mechanism

Some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

The synthesis of indazole derivatives has been studied, and a hydrogen bond propelled mechanism has been proposed .

Dosage Effects in Animal Models

The effects of some indazole derivatives have been studied in animal models .

Metabolic Pathways

Indazole derivatives have been found to have a wide range of pharmacological activities, suggesting that they may be involved in a variety of metabolic pathways .

Transport and Distribution

Some indazole derivatives have been found to have a wide range of pharmacological activities, suggesting that they may interact with a variety of transporters or binding proteins .

Subcellular Localization

Some indazole derivatives have been found to have a wide range of pharmacological activities, suggesting that they may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromoaniline and glyoxylic acid, followed by cyclization in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize byproducts. Catalysts like copper acetate can be employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indazol-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions modify the functional groups present on the indazole ring .

Scientific Research Applications

7-Bromo-1H-indazol-5-ol has diverse applications in scientific research:

Comparison with Similar Compounds

    1H-indazole: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.

    5-Bromo-1H-indazole: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.

    7-Chloro-1H-indazol-5-ol: Chlorine substitution instead of bromine, leading to different reactivity and biological activity.

Uniqueness: 7-Bromo-1H-indazol-5-ol is unique due to the combined presence of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

7-bromo-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGQGFUMYTDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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